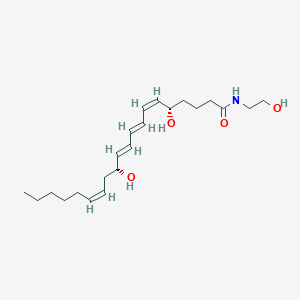

LTB4 ethanol amide

Beschreibung

Eigenschaften

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVVNIINUTUIU-XLFGVTECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

877459-63-7 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877459-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

LTB4 Ethanolamide: A Technical Guide to its Interaction with BLT1 and BLT2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the initiation and amplification of inflammatory responses. Its biological effects are transduced by two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2. LTB4 ethanolamide (LTB4-EA), an endogenous derivative of the endocannabinoid anandamide, has emerged as a significant modulator of the LTB4 signaling axis. This technical guide provides a comprehensive analysis of the interaction between LTB4 ethanolamide and the BLT1 and BLT2 receptors. We will delve into the nuanced pharmacology of LTB4-EA, detailing its potent antagonistic and partial agonistic activities at the BLT1 receptor. While direct characterization of its interaction with the BLT2 receptor remains an area of active investigation, we will explore the known characteristics of BLT2 and the methodologies available for assessing this potential interaction. This guide will further provide detailed experimental protocols for characterizing these ligand-receptor dynamics and visualize the complex signaling pathways involved, offering a critical resource for researchers in immunology, pharmacology, and drug development.

Introduction: The Leukotriene B4 Signaling Axis

Leukotriene B4 is a key orchestrator of inflammation, synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO)[1]. It is a powerful chemoattractant for leukocytes, including neutrophils, monocytes, and eosinophils, guiding them to sites of inflammation[2]. The profound pro-inflammatory effects of LTB4 are mediated through its interaction with two distinct seven-transmembrane G protein-coupled receptors (GPCRs): BLT1 and BLT2[2][3][4].

-

BLT1 Receptor: This is the high-affinity receptor for LTB4, with a dissociation constant (Kd) in the low nanomolar range[5]. Its expression is predominantly restricted to immune cells, making it a prime target for anti-inflammatory therapies[2][4].

-

BLT2 Receptor: In contrast, BLT2 is a low-affinity receptor for LTB4, with a Kd value approximately 20-fold higher than that of BLT1[6]. It exhibits a more ubiquitous expression pattern and can be activated by other eicosanoids, suggesting a broader physiological role[2][4][7].

Activation of both receptors, primarily through coupling to Gαi and Gαq protein subunits, initiates a cascade of intracellular signaling events. These include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in increased intracellular calcium concentrations and activation of protein kinase C (PKC)[8]. These signaling pathways ultimately drive the cellular responses central to inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines[9][10].

LTB4 Ethanolamide: An Endogenous Modulator

LTB4 ethanolamide is an intriguing endogenous lipid mediator, structurally analogous to LTB4 but with its carboxylic acid group replaced by an ethanolamide moiety[1][11]. This modification significantly alters its pharmacological profile, transforming it from a potent pro-inflammatory agonist into a nuanced modulator of the LTB4 pathway.

Interaction with the BLT1 Receptor: Potent Antagonism and Partial Agonism

The most well-characterized interaction of LTB4 ethanolamide is with the BLT1 receptor, where it displays a complex pharmacological profile:

-

High-Affinity Antagonism: LTB4-EA is a potent antagonist of the human BLT1 receptor. In competitive binding assays using Chinese Hamster Ovary (CHO) cells transfected with human BLT1, LTB4-EA exhibited a Ki of 1.22 nM. This indicates an affinity for the receptor that is approximately three times greater than that of LTB4 itself (Ki = 3.88 nM)[1]. This potent antagonism is further demonstrated by its ability to inhibit LTB4-induced contractions in guinea pig lung parenchyma with an EC50 of 10 nM[1].

-

Partial Agonism: Interestingly, under certain conditions, LTB4 ethanolamide can also act as a partial agonist at the BLT1 receptor[12]. For instance, at a concentration of 1 µM, it has been shown to induce the migration of polymorphonuclear leukocytes (PMNs) with a pEC50 of 7[12]. This dual activity suggests that LTB4-EA can elicit a submaximal response compared to the full agonist LTB4, while also competitively blocking the binding of the more potent endogenous ligand.

Interaction with the BLT2 Receptor: An Uncharted Territory

To date, the direct interaction of LTB4 ethanolamide with the BLT2 receptor has not been extensively characterized in the scientific literature. There is a notable absence of published binding affinity (Ki) or functional potency (EC50 or IC50) values for LTB4-EA at the BLT2 receptor.

This lack of data presents a significant knowledge gap but also an exciting opportunity for future research. Given the structural similarity to LTB4 and the promiscuity of the BLT2 receptor for various lipid ligands, it is plausible that LTB4-EA may interact with BLT2. The nature of this interaction—whether antagonistic, agonistic, or modulatory—remains to be elucidated. The experimental protocols outlined in Section 4 of this guide provide a robust framework for addressing these unanswered questions.

Comparative Pharmacology and Signaling Pathways

The differential affinity of LTB4 for its receptors dictates a concentration-dependent physiological response. Low concentrations of LTB4 preferentially activate the high-affinity BLT1 receptor, driving pro-inflammatory and nociceptive signals through PKC activation[8]. Conversely, higher concentrations of LTB4 can engage the low-affinity BLT2 receptor, which can lead to a desensitization of pro-inflammatory signaling, in some contexts through the activation of the phosphatase calcineurin[8].

The introduction of LTB4 ethanolamide adds another layer of complexity to this signaling network. At the BLT1 receptor, its antagonistic properties would be expected to dampen LTB4-mediated pro-inflammatory responses. Its partial agonism, however, could elicit low-level signaling, the physiological consequence of which requires further investigation. The potential interaction of LTB4-EA with BLT2 could further modulate the overall cellular response to LTB4.

Signaling Pathway Diagrams

Caption: LTB4-EA antagonism at the BLT1 receptor.

Caption: Potential interaction of LTB4-EA with the BLT2 receptor.

Quantitative Data Summary

| Ligand | Receptor | Interaction Type | Binding Affinity (Ki) | Functional Potency | Reference |

| LTB4 | BLT1 | Full Agonist | 3.88 nM | - | [1] |

| BLT2 | Full Agonist | ~23 nM (Kd) | - | [6] | |

| LTB4 Ethanolamide | BLT1 | Antagonist / Partial Agonist | 1.22 nM | EC50 = 10 nM (antagonism) | [1][12] |

| BLT2 | Not Determined | Not Determined | Not Determined | - |

Experimental Protocols for Characterization

To elucidate the precise nature of LTB4 ethanolamide's interaction with BLT1 and BLT2 receptors, a series of well-established in vitro assays can be employed. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of LTB4 ethanolamide for BLT1 and BLT2 receptors.

Principle: This competitive binding assay measures the ability of unlabeled LTB4 ethanolamide to displace a radiolabeled ligand (e.g., [³H]LTB4) from the receptor.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing either human BLT1 or BLT2 receptors.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine membrane preparations (typically 20-50 µg of protein) with a fixed concentration of [³H]LTB4 (usually at or below its Kd for the respective receptor).

-

Add increasing concentrations of unlabeled LTB4 ethanolamide (or unlabeled LTB4 for a standard curve).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

Calculate the IC50 value (the concentration of LTB4 ethanolamide that inhibits 50% of specific [³H]LTB4 binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Objective: To assess the functional activity (agonism or antagonism) of LTB4 ethanolamide by measuring changes in intracellular calcium levels.

Principle: BLT receptor activation by an agonist leads to a Gq-mediated release of intracellular calcium stores. This can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate BLT1- or BLT2-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Assay Performance:

-

To assess agonism, add increasing concentrations of LTB4 ethanolamide directly to the cells and measure the fluorescence intensity over time using a plate reader with fluorescent capabilities (e.g., FLIPR or FlexStation).

-

To assess antagonism, pre-incubate the cells with increasing concentrations of LTB4 ethanolamide for a short period before adding a fixed, sub-maximal concentration of LTB4 (the agonist). Measure the resulting fluorescence.

-

-

Data Analysis:

-

For agonist activity, plot the peak fluorescence response against the log concentration of LTB4 ethanolamide to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

For antagonist activity, plot the inhibition of the LTB4 response against the log concentration of LTB4 ethanolamide to determine the IC50.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing LTB4-EA receptor interactions.

Conclusion and Future Directions

LTB4 ethanolamide is a fascinating endogenous lipid that demonstrates a complex pharmacology at the BLT1 receptor, acting as both a potent antagonist and a partial agonist. This dual functionality suggests it may play a critical role in fine-tuning inflammatory responses mediated by LTB4. The pronounced lack of data regarding its interaction with the BLT2 receptor represents a crucial area for future research. A thorough characterization of LTB4-EA's activity at BLT2 is necessary to fully understand its physiological role and to evaluate its therapeutic potential. The methodologies outlined in this guide provide a clear path for researchers to unravel the complete pharmacological profile of this important signaling molecule. Such studies will not only enhance our fundamental understanding of the LTB4 signaling axis but may also pave the way for the development of novel therapeutics for a wide range of inflammatory diseases.

References

-

McHugh D, et al. Novel compounds that interact with both leukotriene B4 receptors and vanilloid TRPV1 receptors. J Pharmacol Exp Ther. 2006 Feb;316(2):955-65. [Link]

-

Zinn S, et al. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons. J Biol Chem. 2017 Nov 3;292(44):18037-18049. [Link]

-

Bachi AL, et al. Leukotriene B4 creates a favorable microenvironment for murine melanoma growth. Mol Cancer Res. 2009 Sep;7(9):1417-24. [Link]

-

Back A, et al. LTB4 increases NF-kB activity via BLT1 and BLT2 receptors in monocytic cells. Atherosclerosis. 2009 Jan;202(1):88-95. [Link]

-

Yokomizo T, Izumi T, Chang K, et al. A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis. Nature. 1997 Jun 5;387(6633):620-4. [Link]

-

Wikipedia. Leukotriene B4 receptor 2. [Link]

-

Hwang J, et al. Leukotriene B4 Mediates Inflammation via TRPV1 in Duct Obstruction-induced Pancreatitis in Rats. J Gastroenterol Hepatol. 2011 Nov;26(11):1646-53. [Link]

-

Peters-Golden M, et al. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma. Semin Immunol. 2017 Aug;33:42-50. [Link]

-

Yokomizo T. Two distinct leukotriene B4 receptors, BLT1 and BLT2. J Biochem. 2015 Feb;157(2):65-71. [Link]

-

Back M, et al. LTB4 induces pro-inflammatory cytokines through BLT1 and BLT2 in a NF-kB-dependent mechanism in U-937. Prostaglandins Leukot Essent Fatty Acids. 2009 Jul;81(1):35-9. [Link]

-

Whelan J, et al. Pharmacological comparison of LTB4-induced NADPH oxidase activation in adherent and non-adherent guinea-pig eosinophils. Br J Pharmacol. 2002 Jul;136(6):889-98. [Link]

-

Haribabu B, et al. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION. Mol Immunol. 2008 May;45(9):2441-8. [Link]

-

Yokomizo T, et al. A second leukotriene B4 receptor, BLT2: a new therapeutic target in inflammation and immunological disorders. J Exp Med. 2001 Feb 5;193(3):421-32. [Link]

-

Tager AM, Luster AD. BLT1 and BLT2: the leukotriene B(4) receptors. Prostaglandins Leukot Essent Fatty Acids. 2003 Aug-Sep;69(2-3):123-34. [Link]

-

Jakschik BA, et al. A radiochemical assay for detection of leukotriene B4 production from isolated cells. Prostaglandins. 1982 Nov;24(5):741-50. [Link]

-

Weller CL, et al. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells. J Immunol. 2006 Sep 1;177(5):3439-47. [Link]

-

Bray MA, et al. Leukotriene B4: a mediator of vascular permeability. Br J Pharmacol. 1981 Dec;74(4):879-85. [Link]

-

Lemire P, et al. Schematic representation of LTB4 effects on NOD2 signaling. Following... ResearchGate. [Link]

-

Cipollone F, et al. Leukotriene B4 enhances the activity of nuclear factor-kappaB pathway through BLT1 and BLT2 receptors in atherosclerosis. Arterioscler Thromb Vasc Biol. 2009 Jan;29(1):115-21. [Link]

-

Kringel D, et al. Next-generation sequencing of the human TRPV1 gene and the regulating co-players LTB4R and LTB4R2 based on a custom AmpliSeq™ panel. Sci Rep. 2017 Aug 1;7(1):7059. [Link]

-

Starowicz K, et al. TRPV1: A Potential Drug Target for Treating Various Diseases. Curr Pharm Des. 2013;19(27):4856-66. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 8. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leukotriene B4 enhances the activity of nuclear factor-kappaB pathway through BLT1 and BLT2 receptors in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

LTB4 Ethanolamide: Dual-Modulation of Leukocyte Trafficking via BLT1/TRPV1 Crosstalk

Topic: Pharmacodynamics and Chemotactic Modulation of Leukotriene B4 Ethanolamide (LTB4-EA) Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Immunopharmacologists, and Lipid Biochemists

Executive Summary & Pharmacological Context

Leukotriene B4 Ethanolamide (LTB4-EA) represents a unique intersection between the eicosanoid (inflammatory) and endocannabinoid (neuromodulatory) lipid signaling systems. Structurally, it is the ethanolamine conjugate of the potent chemoattractant Leukotriene B4 (LTB4).

Unlike its parent molecule, which acts as a full, high-affinity agonist for the G-protein coupled receptor BLT1 , LTB4-EA exhibits a complex pharmacological profile characterized by BLT1 antagonism (or partial agonism) and TRPV1 agonism . This duality makes LTB4-EA a critical probe for dissecting the inflammatory vs. nociceptive components of leukocyte behavior.

This guide details the mechanistic impact of LTB4-EA on leukocyte chemotaxis, providing validated protocols for assessing its "braking" effect on neutrophil migration and its cross-activation of vanilloid receptors.

Mechanistic Architecture: The BLT1/TRPV1 Axis

To understand LTB4-EA's effect on leukocyte activity, one must analyze its differential binding kinetics compared to native LTB4.

The Antagonist/Partial Agonist Paradox

Native LTB4 binds BLT1 with sub-nanomolar affinity (

LTB4-EA modifies this pathway through ligand bias :

-

BLT1 Interaction: LTB4-EA binds BLT1 with high affinity (

nM) but fails to induce the conformational change required for maximal G-protein coupling. In high-receptor-reserve systems (e.g., primary neutrophils), it acts as a partial agonist ( -

TRPV1 Interaction: Unlike LTB4, LTB4-EA activates the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel (

). This suggests a feedback loop where LTB4-EA might dampen pure chemotactic signals while engaging sensory-immune modulatory pathways.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling of LTB4 versus LTB4-EA.

Caption: LTB4-EA acts as a functional "brake" on BLT1-mediated chemotaxis while activating TRPV1-dependent calcium influx.

Comparative Pharmacodynamics

The following data consolidates binding affinities and functional potencies derived from key pharmacological studies (e.g., McHugh et al., J Pharmacol Exp Ther).

| Parameter | Native LTB4 | LTB4 Ethanolamide (LTB4-EA) | Physiological Implication |

| BLT1 Affinity ( | ~0.3 - 1.0 nM | 1.22 nM | LTB4-EA competes effectively for the receptor site.[1] |

| BLT1 Activity | Full Agonist | Antagonist / Partial Agonist | LTB4-EA inhibits LTB4-driven inflammation.[2] |

| TRPV1 Activity ( | Negligible | 7.28 | LTB4-EA activates nociceptive/sensory pathways. |

| Chemotaxis ( | ~1.0 nM | > 100 nM (Weak/Partial) | LTB4-EA is a poor chemoattractant on its own. |

| Metabolic Stability | Low (Rapid | High (Amide bond stability) | Prolonged biological half-life compared to LTB4. |

Validated Experimental Protocols

Protocol A: Competitive Chemotaxis Inhibition Assay

Objective: To quantify the efficacy of LTB4-EA as an antagonist against LTB4-induced neutrophil migration. System: Modified Boyden Chamber (Transwell) - 3µm pore size.

Reagents:

-

Primary Human Neutrophils (isolated via Dextran/Ficoll).

-

Chemoattractant Buffer: HBSS + 0.1% fatty-acid-free BSA (Endotoxin-free).

-

Native LTB4 (Stock 10 mM in Ethanol).

-

LTB4-EA (Stock 10 mM in Ethanol).

-

Calcein-AM (for fluorescent labeling).

Workflow:

-

Neutrophil Isolation: Isolate PMNs and resuspend at

cells/mL in Chemoattractant Buffer. -

Labeling: Incubate cells with 2 µM Calcein-AM for 30 min at 37°C. Wash 2x.

-

Pre-treatment (The Antagonist Step):

-

Divide cells into aliquots.

-

Treat Aliquot A with Vehicle (0.01% EtOH).

-

Treat Aliquot B with LTB4-EA (Titration: 1 nM to 1 µM) for 15 minutes at 37°C. Critical: This allows LTB4-EA to occupy BLT1 receptors prior to challenge.

-

-

Chamber Assembly:

-

Lower Chamber: Add 600 µL of Native LTB4 (

concentration, typically 10 nM). -

Upper Chamber: Add 100 µL of pre-treated cell suspension.

-

-

Migration: Incubate for 45–60 minutes at 37°C, 5% CO2.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane using a cotton swab.

-

Measure fluorescence of migrated cells (bottom of well/membrane) using a plate reader (Ex 485nm / Em 530nm).

-

-

Calculation: % Inhibition =

.

Protocol B: Differential Calcium Flux Analysis

Objective: To distinguish between G-protein mediated Ca2+ release (BLT1) and Ion-channel mediated Ca2+ influx (TRPV1).

Workflow:

-

Dye Loading: Load leukocytes (or TRPV1/BLT1 co-expressing cells) with Fura-2/AM.

-

Baseline: Measure baseline fluorescence ratio (340/380 nm).

-

Condition 1 (BLT1 Check): Inject LTB4 (10 nM) .

-

Expected Result: Rapid, transient spike (ER store release).

-

-

Condition 2 (LTB4-EA Check): Inject LTB4-EA (100 nM) .

-

Expected Result: Slower, sustained elevation (Extracellular influx via TRPV1).

-

-

Validation (The "Block" Test):

-

Pre-treat with Capsazepine (TRPV1 antagonist, 10 µM).

-

Add LTB4-EA.[1]

-

Result: Calcium signal should be abrogated, confirming the TRPV1 mechanism.

-

References

-

Yokomizo, T., et al. (1997).[1] A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis.[1] Nature, 387(6633), 620-624.[1] Link

-

McHugh, D., McMaster, S., & Ross, R. (2006). Pharmacological characterization of LTB4 ethanolamide: Interaction with leukotriene (BLT) and vanilloid (TRPV1) receptors.[2] Journal of Pharmacology and Experimental Therapeutics, 316(2), 955-965. Link

-

Bachi, A. L., et al. (2009).[2] Leukotriene B4 creates a favorable microenvironment for murine melanoma growth.[2] Molecular Cancer Research, 7(9), 1417-1424.[2] Link

-

Tager, A. M., & Luster, A. D. (2003). BLT1 and BLT2: the leukotriene B4 receptors.[3][4] Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 123-134. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LTB4 Ethanolamide: A High-Affinity BLT1 Antagonist for Dissecting Leukotriene Signaling

Topic: Use of LTB4 Ethanolamide as a Tool Compound in Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 Ethanolamide (LTB4-EA) acts as a critical pharmacological tool for distinguishing between the two primary Leukotriene B4 (LTB4) receptors: the high-affinity BLT1 and the low-affinity BLT2. Unlike native LTB4, which rapidly activates both receptors to drive potent inflammation, LTB4-EA functions primarily as a high-affinity antagonist at the BLT1 receptor .

This compound represents a unique metabolic intersection between the endocannabinoid system (via Arachidonoyl Ethanolamide/Anandamide) and the eicosanoid system. In drug discovery, LTB4-EA is utilized to:

-

Validate BLT1 Targets: Selectively block BLT1-mediated calcium flux and chemotaxis without affecting BLT2 or other G-protein coupled receptors (GPCRs).

-

Study Metabolic Cross-talk: Investigate the physiological "stop signals" where endocannabinoid metabolism dampens inflammatory recruitment.

-

Enhance Assay Stability: Provide a structurally distinct ligand for competitive binding assays.

Mechanistic Profile & Key Properties

Biological Activity

LTB4-EA is generated via the 5-lipoxygenase (5-LOX) pathway from Arachidonoyl Ethanolamide (Anandamide). Its structural modification—the conversion of the C-1 carboxyl group to an ethanolamide—dramatically alters its pharmacology compared to native LTB4.

| Property | Native LTB4 | LTB4 Ethanolamide (LTB4-EA) |

| BLT1 Interaction | Full Agonist ( | Antagonist ( |

| BLT2 Interaction | Low-Affinity Agonist ( | Negligible / Low Affinity |

| Primary Effect | Chemotaxis, Degranulation, Ca²⁺ Flux | Inhibition of LTB4-induced effects |

| Metabolic Origin | Arachidonic Acid | Anandamide (AEA) |

| Solubility | Ethanol, DMSO, PBS (pH 7.2) | Ethanol, DMSO, DMF |

Mechanism of Action

LTB4-EA competes with LTB4 for the orthosteric binding site on the BLT1 receptor. By occupying this site without inducing the conformational change required for G-protein (

Figure 1: LTB4-EA acts as a metabolic shunt product of Anandamide that specifically antagonizes the BLT1 receptor, preventing native LTB4 signaling.

Application Note: Critical Considerations

Solubility and Handling

LTB4-EA is lipophilic. Improper handling leads to precipitation and erratic assay data.

-

Stock Preparation: Dissolve in anhydrous ethanol or DMSO to 10-50 mg/mL. Purge with inert gas (Argon/Nitrogen) to prevent oxidation of the conjugated triene system.

-

Aqueous Dilution: Dilute into buffers (e.g., PBS pH 7.2) immediately before use.[1] Do not store aqueous solutions for >24 hours. Ensure the final organic solvent concentration (DMSO/Ethanol) is <0.1% to avoid solvent-induced cytotoxicity or receptor interference.

Specificity Check (TRPV1)

While LTB4-EA is a potent BLT1 antagonist, it is derived from anandamide, a TRPV1 agonist. In high-sensitivity neuronal assays, LTB4-EA may exhibit weak "entourage" effects on TRPV1 channels.

-

Control: When using LTB4-EA in neuronal or pain models, include a TRPV1 antagonist (e.g., Capsazepine) control arm to rule out off-target vanilloid receptor activation.

Experimental Protocols

Protocol A: Calcium Mobilization Assay (Antagonist Mode)

Objective: Quantify the potency (

Materials:

-

Cells: Human Neutrophils (freshly isolated) or CHO-K1 cells stably transfected with human BLT1.

-

Reagents: Fluo-4 AM (calcium dye), Pluronic F-127, Probenecid (to prevent dye leakage), HBSS (with Ca2+/Mg2+), BSA (Fatty acid-free).

-

Compounds: LTB4 (Agonist), LTB4-EA (Antagonist/Test Compound).

Workflow:

-

Dye Loading:

-

Incubate cells (

cells/mL) with 2 µM Fluo-4 AM + 0.02% Pluronic F-127 in HBSS for 30-45 mins at 37°C. -

Note: Add 2.5 mM Probenecid if using CHO cells to retain dye.

-

-

Wash & Resuspension:

-

Wash cells

with HBSS containing 0.1% BSA. -

Resuspend at

cells/mL in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA).

-

-

Baseline & Antagonist Addition (Critical Step):

-

Aliquot cells into a 96-well black-wall plate.

-

Measure baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 30 seconds.

-

Add LTB4-EA (concentration range: 0.1 nM to 1 µM).

-

Incubate for 10-15 minutes at Room Temperature. This allows LTB4-EA to occupy the BLT1 orthosteric site.

-

-

Agonist Challenge:

-

Inject Native LTB4 at its

concentration (typically ~10-30 nM). -

Continuously record fluorescence for 120 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot % Inhibition vs. log[LTB4-EA].

-

Protocol B: Neutrophil Chemotaxis Inhibition

Objective: Assess the functional ability of LTB4-EA to halt immune cell recruitment.

Materials:

-

System: Modified Boyden Chamber (e.g., Transwell or ChemoTx) with 3 µm pore size polycarbonate filters.

-

Chemoattractant: Native LTB4 (10 nM).

-

Buffer: HBSS + 0.5% BSA (Chemotaxis Buffer).

Workflow:

-

Preparation:

-

Prepare human neutrophils at

cells/mL in Chemotaxis Buffer. -

Prepare Lower Chamber solution: Native LTB4 (10 nM).

-

-

Antagonist Treatment:

-

Divide neutrophils into aliquots.

-

Treat cells with LTB4-EA (1 nM, 10 nM, 100 nM) or Vehicle (0.1% Ethanol) for 15 minutes at 37°C.

-

Self-Validating Step: Ensure cell viability is >95% (Trypan Blue) post-incubation to confirm inhibition is not due to toxicity.

-

-

Migration Assembly:

-

Load LTB4 (Agonist) into the Lower Chamber .

-

Place the filter membrane.

-

Load LTB4-EA-treated cells into the Upper Chamber .

-

-

Incubation:

-

Incubate for 60-90 minutes at 37°C, 5% CO2.

-

-

Quantification:

-

Remove non-migrated cells from the top of the filter.

-

Quantify migrated cells in the lower chamber using ATP luminescence (CellTiter-Glo) or DNA fluorescence (CyQuant).

-

-

Result Interpretation:

-

LTB4-EA should dose-dependently inhibit migration.

-

Control: A "chemokinesis control" (LTB4 in both top and bottom) confirms directional movement vs. random motility.

-

Visualizing the Experimental Logic

Figure 2: Experimental workflow for validating LTB4-EA antagonism via Calcium Mobilization.

References

-

Yokomizo, T., Izumi, T., Chang, K., et al. (1997). A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis. Nature, 387(6633), 620-624. Retrieved from [Link]

- McHugh, D., McMaster, S., & Ross, R. (2008). Pharmacological characterization of LTB4 ethanolamide: Interaction with leukotriene (BLT) and vanilloid (TRPV1) receptors. Biochemical Pharmacology, 75(12).

-

Tager, A. M., & Luster, A. D. (2003). BLT1 and BLT2: the leukotriene B4 receptors.[2] Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 123-134. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Non-Enzymatic Degradation of LTB4 Ethanolamide

Welcome to the technical support guide for Leukotriene B4 ethanolamide (LTB4-EA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this unique lipid mediator. LTB4-EA, a potential endogenous antagonist of the highly pro-inflammatory LTB4 receptor, BLT1, is a critical tool in inflammation research.[1][2] However, like many eicosanoids, its structural complexity makes it susceptible to non-enzymatic degradation, which can compromise experimental integrity.[3][4]

This guide moves beyond standard protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here we address the most common initial queries regarding LTB4-EA stability.

Q1: My LTB4-EA stock solution has been stored at -20°C. How long is it stable?

A commercially available solution of LTB4-EA in ethanol is stable for at least one year when stored at -20°C.[1] It is crucial to use a reputable supplier that provides detailed information on formulation and stability.[1] For long-term storage, -80°C is recommended to further minimize any potential for degradation.

Q2: I need to make a working solution in an aqueous buffer. What are the critical considerations?

This is a frequent point where degradation can occur. LTB4-EA is soluble in aqueous buffers like PBS (pH 7.2) up to about 12 mg/mL.[1] However, once in an aqueous environment, the molecule is more susceptible to hydrolysis and oxidation.

Key Considerations:

-

Prepare Fresh: Always prepare aqueous solutions of LTB4-EA fresh for each experiment.

-

pH Matters: Maintain a neutral pH (around 7.2-7.4). Extreme pH values can accelerate the hydrolysis of the ethanolamide linkage and promote isomerization of the conjugated triene system.

-

Oxygen is the Enemy: Use de-gassed (sparged with nitrogen or argon) aqueous buffers to minimize oxidative degradation. The polyunsaturated structure of LTB4-EA is a prime target for oxidation.[3]

-

Keep it Cold: Perform all dilutions and preparations on ice to reduce the rate of chemical reactions.[5]

Q3: Can I freeze-thaw my aqueous aliquots of LTB4-EA?

It is strongly advised to avoid freeze-thaw cycles with aqueous solutions of LTB4-EA. Studies on the parent compound, LTB4, have shown stability through at least three freeze-thaw cycles in plasma, but this may not directly translate to LTB4-EA in a simple buffer.[6] Each cycle increases the risk of ice crystal formation, which can concentrate solutes and potentially alter pH locally, accelerating degradation. The process of freezing and thawing also re-introduces dissolved oxygen.

Best Practice: Prepare single-use aliquots of your working solutions if they must be made in advance, but preparing them fresh is the gold standard.

Section 2: Troubleshooting Guide - When Things Go Wrong

This section provides a problem-and-solution framework for common issues encountered during experiments involving LTB4-EA.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

Potential Cause A: Degradation During Storage or Handling. The most likely culprit is the degradation of your LTB4-EA, leading to a lower effective concentration of the active molecule.

Troubleshooting Steps:

-

Verify Stock Integrity: If you have access to analytical equipment like HPLC-UV or LC-MS/MS, verify the purity of your stock solution. LTB4 and its derivatives have a characteristic UV absorbance maximum around 270 nm due to the conjugated triene system.[1] A significant decrease in this peak or the appearance of new peaks could indicate degradation.

-

Review Preparation Protocol:

-

Were aqueous solutions prepared fresh using de-gassed buffer?

-

Was the solution kept on ice and protected from light? LTB4 is known to undergo photodegradation, forming various trans-isomers.[4]

-

Was the final concentration in the assay medium within the solubility limits? Precipitation will lead to lower effective concentrations.

-

-

Implement Preventative Measures:

-

Purchase fresh LTB4-EA if the stock is old or has been stored improperly.

-

Strictly adhere to the handling procedures outlined in the FAQs.

-

Potential Cause B: Interaction with Assay Components. Certain components in your cell culture medium or assay buffer could be contributing to degradation.

Troubleshooting Steps:

-

Serum Considerations: Serum contains enzymes and reactive species that can degrade lipids. If possible, run initial experiments in serum-free media to establish a baseline. If serum is required, minimize the pre-incubation time of LTB4-EA in the complete medium before adding it to the cells.

-

pH Shift: High cell density or bacterial contamination can alter the pH of the culture medium. Verify the pH of your medium at the end of the experiment.

Issue 2: High background or non-specific effects observed.

Potential Cause: Formation of Bioactive Degradation Products. Non-enzymatic degradation of LTB4-EA can lead to the formation of isomers or oxidation products that may have their own biological activity, potentially confounding your results. For instance, non-enzymatic breakdown of the LTB4 precursor, LTA4, can lead to pro-inflammatory products.[3]

Troubleshooting Steps:

-

Analytical Confirmation: This is the most definitive step. Use a high-resolution technique like LC-MS/MS to analyze your compound before and after incubation in your experimental system (without cells) to identify any potential degradation products.[7][8]

-

Inclusion of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your stock solutions and, if compatible with your assay, to your experimental buffers.[5] This can help prevent the formation of oxidized byproducts.

-

Workflow Optimization: Minimize the time the compound spends in aqueous solutions at physiological temperatures.

Workflow for Preparing and Using LTB4 Ethanolamide

The following diagram illustrates the critical decision points and handling steps to minimize degradation.

Caption: Best-practice workflow for LTB4-EA handling.

Section 3: Advanced Analytical Considerations

For researchers developing drugs or requiring quantitative data, understanding the analytical landscape is crucial.

Q4: What is the best method to quantify LTB4-EA and its potential degradants?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of eicosanoids and their derivatives.[8][9][10]

Why LC-MS/MS is Superior:

-

Specificity: It can distinguish between LTB4-EA and its structurally similar isomers or degradation products, which is a major limitation of immunoassays (like ELISA).[8][10]

-

Sensitivity: Modern LC-MS/MS methods can achieve detection limits in the low picogram per milliliter range, which is essential given the low endogenous concentrations of many lipid mediators.[10][11]

-

Multiplexing: It allows for the simultaneous measurement of multiple analytes in a single run, enabling you to monitor both the parent compound and its metabolites.[12]

Summary of Analytical Methods

| Method | Specificity | Sensitivity | Throughput | Key Consideration |

| LC-MS/MS | Very High | Very High (pg/mL) | Medium | High initial equipment cost and requires expertise.[13] |

| Immunoassay (ELISA) | Low to Medium | High (pg-ng/mL) | High | Prone to cross-reactivity with structurally related molecules.[8] |

| HPLC-UV | Medium | Low (ng/mL) | Medium | Good for purity checks of standards but lacks sensitivity for biological samples.[12] |

Key Degradation Pathways to Monitor

The following diagram illustrates the primary non-enzymatic degradation pathways that can affect LTB4-EA.

Caption: Major non-enzymatic degradation routes for LTB4-EA.

By understanding the chemical vulnerabilities of LTB4 ethanolamide and implementing these meticulous handling and analytical strategies, researchers can ensure the integrity of their experiments and generate reliable, high-quality data.

References

-

Luo, M., & Funk, C. D. (2001). Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells. Journal of Biological Chemistry. Available at: [Link]

-

Stanke-Labesque, F., et al. (1994). Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits. British Journal of Pharmacology. Available at: [Link]

-

Jedlitschky, G., et al. (1991). Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end. The Journal of biological chemistry. Available at: [Link]

-

Holliday, M. J., et al. (2024). Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions. STAR Protocols. Available at: [Link]

-

Huber, M., et al. (1992). Impaired degradation of leukotrienes in patients with peroxisome deficiency disorders. The Journal of clinical investigation. Available at: [Link]

-

Devchand, P. R., et al. (2003). Leukotriene B4 Is a Physiologically Relevant Endogenous Peroxisome Proliferator-activated Receptor-α Agonist. Journal of Biological Chemistry. Available at: [Link]

-

Stanke-Labesque, F., et al. (1994). Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits. British Journal of Pharmacology. Available at: [Link]

-

Shak, S., & Goldstein, I. M. (1987). Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography. Methods in enzymology. Available at: [Link]

-

Lin, W., et al. (2013). A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. Available at: [Link]

-

Yokoyama, Y., et al. (1996). A Highly Sensitive and Selective Method for the Determination of Leukotriene B4 in Human Plasma by Negative Ion Chemical ionization/gas chromatography/tandem Mass Spectrometry. Biological & Pharmaceutical Bulletin. Available at: [Link]

-

Lehmann, B., et al. (1992). Transformation and degradation of leukotriene B4, 12-hydroxyeicosatetraenoic acid and 5-hydroxyeicosatetraenoic acid induced by ultraviolet radiation. Photodermatology, photoimmunology & photomedicine. Available at: [Link]

-

Kushnir, M. M., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules (Basel, Switzerland). Available at: [Link]

-

Lin, W., et al. (2013). A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. Available at: [Link]

-

SCIEX. (n.d.). Comprehensive targeted method for lipid mediator analysis. SCIEX. Available at: [Link]

-

Gael, V. (2023). Exploring Eicosanoids: Understanding the Significance of Concentration in Physiological Balance. Journal of Autacoids and Hormones. Available at: [Link]

-

Metware Biotechnology. (n.d.). Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism, Disease Implications and Analytical Method. Metware Biotechnology. Available at: [Link]

-

Bozza, P. T., & Bandeira-Melo, C. (2014). Identifying Intracellular Sites of Eicosanoid Lipid Mediator Synthesis with EicosaCell Assays. Methods in molecular biology (Clifton, N.J.). Available at: [Link]

-

Metware Biotechnology. (n.d.). Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method. Metware Biotechnology. Available at: [Link]

-

Eirefelt, S., et al. (2019). Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. Bioanalysis. Available at: [Link]

-

Griffiths, R. J., et al. (1987). Disappearance and metabolism of leukotriene B4 during carrageenan-induced pleurisy. Agents and actions. Available at: [Link]

-

Recio, C., et al. (2020). Specialized Proresolving Lipid Mediators: A Potential Therapeutic Target for Atherosclerosis. International journal of molecular sciences. Available at: [Link]

-

Serhan, C. N., & Savill, J. (2005). Novel Lipid Mediators and Resolution Mechanisms in Acute Inflammation: To Resolve or Not?. The American journal of pathology. Available at: [Link]

-

Serhan, C. N., et al. (2010). Novel Lipid Mediators Promote Resolution of Acute Inflammation. Circulation research. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Leukotriene B4 and its Metabolites Prime the Neutrophil Oxidase and Induce Pro-Inflammatory Activation of Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transformation and degradation of leukotriene B4, 12-hydroxyeicosatetraenoic acid and 5-hydroxyeicosatetraenoic acid induced by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciex.com [sciex.com]

Instability of LTB4 compounds in the presence of dithiothreitol (DTT).

This technical support guide addresses the observed instability of Leukotriene B4 (LTB4) when exposed to the common reducing agent dithiothreitol (DTT). This issue can significantly impact the accuracy and reproducibility of experimental results. This document provides a detailed explanation of the underlying chemical mechanisms, troubleshooting advice for common experimental problems, and validated protocols for alternative approaches.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My LTB4-dependent bioassay (e.g., neutrophil chemotaxis) is showing significantly lower or inconsistent activity when I use DTT in my buffers. Why is this happening?

A1: The observed loss of LTB4 bioactivity is very likely due to the chemical degradation of LTB4 by DTT. Direct experimental evidence has shown that LTB4 is unstable in the presence of DTT[1]. The chemical structure of LTB4 contains a conjugated triene system, which is susceptible to a nucleophilic attack by the thiol groups of DTT. This reaction, known as a thia-Michael addition, alters the structure of LTB4, thereby abolishing its ability to bind to its receptors (BLT1/BLT2) and elicit a biological response[2][3][4].

The reaction involves the addition of one of DTT's thiol groups across one of the double bonds in the conjugated system of LTB4. This disrupts the specific three-dimensional shape of LTB4 that is essential for receptor recognition and activation.

Q2: What is the chemical mechanism behind DTT-induced LTB4 degradation?

A2: The degradation of LTB4 by DTT is primarily due to a Thia-Michael Addition (also known as a conjugate addition). Here's a step-by-step explanation of the causality:

-

Nucleophilic Thiol Groups: DTT is a dithiol compound, meaning it has two thiol (-SH) groups. These thiol groups, particularly at a pH above 7, can deprotonate to form thiolate anions (-S⁻), which are potent nucleophiles[5][6].

-

Electrophilic LTB4 Structure: LTB4 possesses a system of conjugated double bonds (a triene). This extended π-system creates electron-deficient carbons that are susceptible to attack by nucleophiles. This is conceptually similar to an α,β-unsaturated carbonyl system[7].

-

The Reaction: A thiolate anion from DTT attacks one of the carbons in the conjugated system of LTB4. This leads to the formation of a new carbon-sulfur bond and a covalent modification of the LTB4 molecule. This reaction disrupts the conjugated triene structure, which is critical for LTB4's biological activity.

The diagram below illustrates this proposed chemical reaction.

Caption: Proposed reaction between LTB4 and DTT.

Q3: I need to use a reducing agent in my experiment to maintain protein stability. What are some LTB4-compatible alternatives to DTT?

A3: Given the reactivity of DTT with LTB4, it is crucial to use an alternative reducing agent. The most recommended alternative is Tris(2-carboxyethyl)phosphine (TCEP) .

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Chemical Nature | Thiol-based | Phosphine-based |

| Reactivity with LTB4 | High. Reacts via Michael addition, leading to LTB4 degradation[1]. | Low to None. Lacks thiol groups, making it unreactive towards the conjugated system of LTB4. |

| Effective pH Range | Optimal > 7.0[5][6] | Wide pH range (1.5 - 8.5)[2][8][9] |

| Odor | Strong, unpleasant sulfur odor. | Odorless[2][8]. |

| Stability | Prone to air oxidation[5]. | More resistant to air oxidation[2][8]. |

Beta-mercaptoethanol (βME) is another thiol-containing reducing agent. While it is sometimes used as a substitute for DTT, it carries the same risk of reacting with LTB4 via Michael addition due to the presence of a thiol group[10]. Therefore, TCEP is the superior choice when working with LTB4 and other conjugated lipid mediators.

Q4: I am performing a neutrophil chemotaxis assay. Will TCEP interfere with the assay?

A4: TCEP is generally considered compatible with cellular assays, including neutrophil chemotaxis assays, as it is less cytotoxic than DTT at equivalent reducing concentrations. TCEP effectively maintains the reduced state of sulfhydryl groups on proteins, which can be important for receptor function and cell signaling, without directly degrading the LTB4 chemoattractant[11][12]. However, as with any reagent, it is best practice to perform a pilot experiment to determine the optimal, non-toxic concentration of TCEP for your specific cell type and assay conditions.

Q5: I suspect my LTB4 stock solution has been compromised by a buffer containing DTT. Is there a way to test for LTB4 degradation?

A5: Yes, you can analytically confirm the degradation of LTB4. The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .

By analyzing your LTB4 sample, you would expect to see a decrease in the peak corresponding to the mass-to-charge ratio (m/z) of intact LTB4 (typically m/z 335 in negative ion mode) and the appearance of new peaks corresponding to the LTB4-DTT adduct(s)[13][14].

Experimental Protocols

Protocol 1: Recommended Buffer Preparation for LTB4 Bioassays

This protocol outlines the preparation of a general-purpose assay buffer that maintains a reducing environment without degrading LTB4.

Materials:

-

HEPES buffer (or your buffer of choice)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

NaOH (for pH adjustment)

-

High-purity water

Procedure:

-

Prepare your primary buffer solution (e.g., 20 mM HEPES) in high-purity water.

-

Weigh out the required amount of TCEP-HCl to achieve a final concentration of 1-5 mM.

-

Dissolve the TCEP-HCl in the buffer solution.

-

Adjust the pH of the final buffer to your desired experimental pH (e.g., 7.4) using NaOH. Note that dissolving TCEP-HCl will lower the pH of the solution[9].

-

Filter-sterilize the buffer if it will be used in cell-based assays.

-

Store the buffer at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C is recommended, although TCEP is more stable than DTT in solution[2][8].

Protocol 2: Workflow for Investigating LTB4 Stability with a Reducing Agent

This workflow provides a systematic approach to test the compatibility of a reducing agent with LTB4 using LC-MS/MS.

Caption: Workflow for LTB4 stability testing.

Summary and Recommendations

-

Avoid DTT: Do not use DTT in any buffers or solutions that will come into direct contact with LTB4. This includes cell lysis buffers, assay buffers, and storage solutions. The use of DTT will lead to the degradation of LTB4 and result in unreliable experimental data[1].

-

Use TCEP: TCEP is the recommended reducing agent for experiments involving LTB4 and other conjugated eicosanoids. It provides a reducing environment without reacting with the lipid mediator.

-

Validate Your System: When switching from DTT to TCEP, it is advisable to perform validation experiments to ensure that TCEP does not interfere with other components of your assay system.

-

Proper LTB4 Handling: Always handle LTB4 according to the manufacturer's instructions. Typically, this involves storing stock solutions at -20°C or lower in an organic solvent like ethanol and protecting them from light and air to prevent oxidation.

By understanding the chemical incompatibility between LTB4 and DTT and adopting the use of a suitable alternative like TCEP, researchers can ensure the integrity of their experiments and obtain more accurate and reproducible results.

References

- Montuschi, P., et al. (2004). Ion trap liquid chromatography/tandem mass spectrometry analysis of leukotriene B4 in exhaled breath condensate. Rapid Communications in Mass Spectrometry, 18(23), 2743-2750.

- Xu, Y., et al. (2013). Quantitation of Leukotriene B(4) in Human Sputum as a Biomarker Using UPLC-MS/MS.

- Guo, W., et al. (2013). Effects of thiol antioxidant β-mercaptoethanol on diet-induced obese mice. PLoS ONE, 8(10), e78332.

- Konigsberg, W. (2001). Dithiothreitol. e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Capra, V., et al. (2007).

- Bourdon, E., et al. (2005). Effects of heat-treated and β-mercaptoethanol (BME)-treated human fatty acid free (FAF)-albumin on human serum albumin. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1740(3), 391-401.

- Powell, W. S., & Gravelle, F. (1990). Stereochemistry of leukotriene B4 metabolites formed by the reductase pathway in porcine polymorphonuclear leukocytes: inversion of stereochemistry of the 12-hydroxyl group. Biochemistry, 29(5), 1180-1185.

- GoldBio. (2020). All about TCEP—the Odorless Reducing Agent. GoldBio.

- Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480-482.

- ResearchGate. (n.d.). Product ion mass spectrum of [M-H] À ions of LTB 4 obtained using ESI in (A) negative and (B) positive ion mode.

- Rinaldo-Matthis, A., et al. (2014). Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM. Journal of Biological Chemistry, 289(12), 8436-8446.

- Hampton Research. (n.d.). TCEP HCl. Hampton Research.

- Thermo Fisher Scientific. (n.d.). TCEP•HCl. Thermo Fisher Scientific.

- Wikipedia. (n.d.). Dithiothreitol. Wikipedia.

- RayBiotech. (2023). ELISA Guide; Part 4: Troubleshooting. RayBiotech.

- NanoTemper Technologies. (n.d.). Can I use TCEP in the assay buffer? NanoTemper Technologies.

- Winterbourn, C. C., & Hampton, M. B. (2008). The role of thiols in antioxidant systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(11), 1323-1330.

- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide. Sigma-Aldrich.

- Jones, M. W., et al. (2014). Reduction with tris(2-carboxyethyl)phosphine (TCEP) enables the use of an S-sulphonate protecting group for thiol-mediated bioconjugation.

- Antibody System. (2025). ELISA Troubleshooting Guide is Here! Antibody System.

- Strem Chemicals. (n.d.). Tris(3-hydrozypropyl)phosphine and Tris(2-carboxyethyl)phosphine hydrochloride: disulfide reducing agents for molecular diagnost. Strem Chemicals.

- Interchim. (n.d.). DTT (DithioThreitol). Interchim.

- Haeggström, J. Z., et al. (2018). Leukotriene biosynthetic enzymes as therapeutic targets.

- Astral Scientific. (2018). DTT (Dithiothreitol)

- Keppler, D. (1992). Leukotrienes: biosynthesis, transport, inactivation, and analysis. Clinical Physiology and Biochemistry, 9(3-4), 142-153.

- Alam, M. J., et al. (2021). Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD).

- Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne.

- Assay Genie. (n.d.). General Leukotriene B4 (LTB4) ELISA Kit. Assay Genie.

- SCIEX. (n.d.). Improving CE-SDS separations by removing dithiothreitol complexes. SCIEX.

- SCIEX. (n.d.). Improving CE-SDS separations by removing Dithiothreitol complexes. SCIEX.

- BenchChem. (n.d.). Technical Support Center: Optimizing Dithiothreitol (DTT) in Redox Experiments. BenchChem.

- Thompson, E., et al. (2021). The effects of dithiothreitol (DTT) on fluorescent qPCR dyes. Journal of Forensic Sciences, 66(2), 647-658.

- Guo, W., et al. (2012). Beta-Mecaptoethanol Suppresses Inflammation and Induces Adipogenic Differentiation in 3T3-F442A Murine Preadipocytes. PLoS ONE, 7(7), e41510.

- SCIEX. (n.d.).

- Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay.

- Oostendorp, M., et al. (2016). International validation of a dithiothreitol (DTT)-based method to resolve the daratumumab interference with blood compatibility testing. Transfusion, 56(12), 2956-2962.

- Wikipedia. (n.d.). 2-Mercaptoethanol. Wikipedia.

- Explicyte. (2018). Neutrophil chemotaxis assay for cancer immunotherapy screening. Explicyte.

- Kim, D. C., et al. (2005). Comparative study of enzyme activity and stability of bovine and human plasmins in electrophoretic reagents, beta-mercaptoethanol, DTT, SDS, Triton X-100, and urea.

- Yokomizo, T., et al. (2000). A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis.

- Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2021). Food Science & Nutrition, 9(11), 6393-6402.

- Hydrogen Peroxide and Neutrophil Chemotaxis in a Mouse Model of Bacterial Infection. (2021). International Journal of Molecular Sciences, 22(20), 10994.

- European Medicines Agency. (2017). Draft guideline on lipid lowering agents. European Medicines Agency.

Sources

- 1. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Leukotrienes: Bridging the Inflammatory Gap in Asthma and Inflammatory Bowel Diseases (IBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil trafficking on-a-chip: an in vitro, organotypic model for investigating neutrophil priming, extravasation, and migration with spatiotemporal control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dithiothreitol [medbox.iiab.me]

- 6. astralscientific.com.au [astralscientific.com.au]

- 7. resources.strem.com [resources.strem.com]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. 2-Mercaptoethanol - Wikipedia [en.wikipedia.org]

- 11. criver.com [criver.com]

- 12. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]

- 13. Ion trap liquid chromatography/tandem mass spectrometry analysis of leukotriene B4 in exhaled breath condensate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liquid chromatography/mass spectrometry analysis of exhaled leukotriene B4 in asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Functional comparison of LTB4 ethanolamide and other lipid mediators.

Executive Summary: The "Anti-Inflammatory Switch"

Leukotriene B4 Ethanolamide (LTB4-EA) represents a critical functional inversion of the classic pro-inflammatory mediator Leukotriene B4 (LTB4). While LTB4 is the archetypal neutrophil chemoattractant, the amidation of its carboxyl head group with ethanolamine transforms the molecule from a potent BLT1 agonist into a high-affinity BLT1 antagonist .

Simultaneously, this structural modification imparts TRPV1 agonist activity, bridging the gap between the eicosanoid (inflammatory) and endocannabinoid (sensory/neurogenic) systems. This guide objectively compares LTB4-EA against its parent molecule (LTB4) and its metabolic precursor (Anandamide/AEA), providing researchers with the mechanistic grounding and experimental protocols necessary to utilize these lipids in drug discovery and inflammation resolution studies.

Chemical & Structural Identity

The functional divergence between these lipids is dictated by their polar head groups. LTB4 possesses a free carboxylic acid essential for BLT1 activation. LTB4-EA replaces this with a neutral ethanolamide moiety, sterically and electrostatically altering receptor interaction.

Table 1: Structural and Physicochemical Comparison

| Feature | Leukotriene B4 (LTB4) | LTB4 Ethanolamide (LTB4-EA) | Anandamide (AEA) |

| CAS Number | 71160-24-2 | 877459-63-7 | 94421-68-8 |

| Core Structure | 5S,12R-dihydroxy-eicosatetraenoic acid | 5S,12R-dihydroxy-eicosatetraenamide | Arachidonoyl ethanolamide |

| Head Group | Carboxylic Acid (-COOH) | Ethanolamide (-CONH-CH2CH2-OH) | Ethanolamide (-CONH-CH2CH2-OH) |

| Molecular Weight | 336.5 Da | 379.5 Da | 347.5 Da |

| Solubility | Ethanol, DMSO, PBS (pH >7.2) | Ethanol, DMSO, DMF | Ethanol, DMSO, DMF |

| Stability | Sensitive to oxidation/light | Sensitive to oxidation/light | Sensitive to hydrolysis (FAAH) |

Receptor Pharmacology & Signaling[1][2][3]

The defining characteristic of LTB4-EA is its dual pharmacology : it blocks inflammatory recruitment via BLT1 while activating sensory signaling via TRPV1.

Mechanism of Action

-

BLT1 Receptor (Inflammation): LTB4 binds BLT1 (Ki ~0.1–1 nM) to trigger G-protein coupling (Gi/Go), calcium mobilization, and chemotaxis. LTB4-EA binds BLT1 with high affinity (Ki = 1.22 nM) but fails to trigger G-protein activation , effectively occupying the receptor and preventing LTB4 binding (Antagonism).

-

TRPV1 Receptor (Sensory): Unlike LTB4, LTB4-EA activates the TRPV1 cation channel (pEC50 ~7.3), inducing calcium influx. This mimics the activity of Anandamide and Capsaicin, potentially leading to neurogenic modulation or receptor desensitization.[1]

Table 2: Pharmacological Profile Comparison

| Receptor Target | LTB4 | LTB4-EA | Anandamide (AEA) |

| BLT1 (High Affinity) | Full Agonist (Ki ~0.5 nM) | Potent Antagonist (Ki = 1.22 nM) | No Interaction |

| BLT2 (Low Affinity) | Agonist (Ki ~23 nM) | Low Affinity / Weak Interaction | No Interaction |

| TRPV1 (Vanilloid) | Weak Agonist (High conc. only) | Agonist (pEC50 ~7.3) | Agonist (pEC50 ~6.0–7.0) |

| CB1 / CB2 | No Interaction | Negligible / Inactive | Agonist (Ki ~89 nM / 371 nM) |

| Primary Biological Output | Chemotaxis, Degranulation, Adhesion | Anti-inflammatory, Anti-nociceptive | Analgesia, Mood, Appetite |

Visualization: The Signaling Switch

The following diagram illustrates how 5-Lipoxygenase (5-LO) processes different substrates to create opposing signaling outcomes.

Caption: 5-LO metabolism of Arachidonic Acid yields pro-inflammatory LTB4, whereas metabolism of Anandamide yields LTB4-EA, which blocks BLT1 and activates TRPV1.

Functional Bioassays & Protocols

To validate the activity of LTB4-EA, researchers should employ self-validating functional assays. The Calcium Mobilization Assay is the gold standard for distinguishing between BLT1 antagonism and TRPV1 agonism.

Experiment: Differential Calcium Mobilization

Objective: To confirm LTB4-EA acts as a BLT1 antagonist and TRPV1 agonist using distinct cell lines.

Materials:

-

Cell Line A: CHO cells stably expressing human BLT1 (CHO-BLT1).

-

Cell Line B: CHO cells stably expressing human TRPV1 (CHO-TRPV1).

-

Reagents: Fluo-4 AM (Ca2+ indicator), Pluronic F-127, HBSS buffer (with Ca2+/Mg2+), Probenecid (inhibits dye leakage).

-

Compounds: LTB4 (Agonist Control), LTB4-EA (Test), Capsaicin (TRPV1 Control).

Protocol Steps:

-

Dye Loading:

-

Seed cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

-

Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM + 0.04% Pluronic F-127.

-

Incubate cells with Loading Buffer for 45 minutes at 37°C in the dark.

-

Wash plates 2x with Assay Buffer (HBSS + 20 mM HEPES).

-

-

Assay 1: BLT1 Antagonism (CHO-BLT1)

-

Pre-incubation: Add LTB4-EA (0.1 – 100 nM) to cells. Incubate for 15 min.

-

Stimulation: Inject LTB4 (EC80 concentration, typically ~10 nM).

-

Readout: Measure fluorescence (Ex 488 / Em 525) immediately upon injection for 90 seconds.

-

Expected Result: Dose-dependent reduction in LTB4-induced calcium spike.

-

-

Assay 2: TRPV1 Agonism (CHO-TRPV1)

-

Stimulation: Inject LTB4-EA (0.1 – 10 µM) directly.

-

Readout: Measure fluorescence kinetics.

-

Expected Result: Immediate, dose-dependent increase in calcium fluorescence (similar to Capsaicin).

-

Table 3: Expected Functional Data

| Assay | LTB4 Treatment | LTB4-EA Treatment | LTB4-EA + LTB4 |

| Neutrophil Chemotaxis | High Migration (EC50 ~1 nM) | No Migration | Inhibited Migration (Antagonism) |

| CHO-BLT1 Ca2+ Flux | Sharp Ca2+ Spike | No Response | Reduced Spike (IC50 ~10 nM) |

| CHO-TRPV1 Ca2+ Flux | Minimal/No Response | Ca2+ Spike (EC50 ~50 nM) | N/A |

Metabolic Stability & Handling

Understanding the metabolic fate of these lipids is crucial for in vivo experimental design.

-

Oxidation: Both LTB4 and LTB4-EA contain a conjugated triene system, making them highly susceptible to oxidative degradation and isomerization (to 6-trans-LTB4) upon exposure to air and light.

-

Hydrolysis: LTB4-EA is an amide. While more stable than esters, it can be hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) back into LTB4 and ethanolamine, potentially restoring pro-inflammatory activity in FAAH-rich tissues (liver, brain).

Handling Guidelines

-

Storage: Store as an ethanolic solution at -80°C (preferred) or -20°C. Purge vials with inert gas (Argon/Nitrogen) after opening.

-

Solubilization:

-

In vitro: Evaporate ethanol under nitrogen; reconstitute in DMSO. Dilute into aqueous buffer immediately before use (max DMSO < 0.1%).

-

Plasticware: Use glass or polypropylene. Lipids adhere strongly to polystyrene.

-

References

-

Yokomizo, T., et al. (1997).[2] A G-protein-coupled receptor for leukotriene B4 that mediates chemotaxis.[3][4] Nature, 387(6633), 620-624. Link

-

McHugh, D., et al. (2006). Novel compounds that interact with both leukotriene B4 receptors and vanilloid TRPV1 receptors. Journal of Pharmacology and Experimental Therapeutics, 316(2), 955-965. Link

-

Zygmunt, P. M., et al. (1999).[5][6] Vanilloid receptors on sensory nerves mediate the vasodilator action of anandamide. Nature, 400(6743), 452-457. Link

-

Cayman Chemical. (n.d.).[7] Leukotriene B4 Ethanolamide Product Information. Cayman Chemical Datasheet. Link

-

Hwang, S. W., et al. (2000). Direct activation of capsaicin receptors by products of lipoxygenases: Endogenous capsaicin-like substances.[1] Proceedings of the National Academy of Sciences, 97(11), 6155-6160. Link

Sources

- 1. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 | CAS 71160-24-2 | Cayman Chemical | Biomol.de [biomol.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.